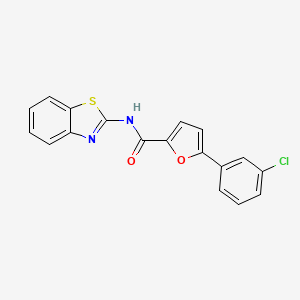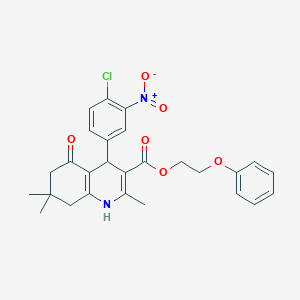![molecular formula C10H17NO3S B4988521 4-(6,6-dioxido-6-thiabicyclo[3.2.0]hept-1-yl)morpholine CAS No. 37741-52-9](/img/structure/B4988521.png)
4-(6,6-dioxido-6-thiabicyclo[3.2.0]hept-1-yl)morpholine
描述
4-(6,6-dioxido-6-thiabicyclo[3.2.0]hept-1-yl)morpholine is a bicyclic compound that has been studied for its potential use in various scientific applications. This compound has a unique structure that makes it a promising candidate for research in the fields of chemistry, biology, and medicine. In 2.0]hept-1-yl)morpholine.
作用机制
The mechanism of action of 4-(6,6-dioxido-6-thiabicyclo[3.2.0]hept-1-yl)morpholine is not fully understood. However, studies have shown that this compound has a unique structure that allows it to interact with specific biological targets. It is believed that this compound may act as an inhibitor or modulator of certain enzymes or receptors, which could make it a promising candidate for drug development.
Biochemical and Physiological Effects:
Studies have shown that 4-(6,6-dioxido-6-thiabicyclo[3.2.0]hept-1-yl)morpholine has several biochemical and physiological effects. In vitro studies have shown that this compound has antifungal and antibacterial properties, which could make it a promising candidate for the development of new antimicrobial agents. Other studies have shown that this compound may have anti-inflammatory and analgesic effects, which could make it a potential candidate for the treatment of pain and inflammation.
实验室实验的优点和局限性
One of the main advantages of 4-(6,6-dioxido-6-thiabicyclo[3.2.0]hept-1-yl)morpholine is its unique structure, which makes it a promising candidate for research in various fields. However, one of the main limitations of this compound is its complex synthesis method, which can make it difficult to obtain in large quantities. Additionally, the biological activity of this compound is not fully understood, which can make it challenging to design experiments to study its effects.
未来方向
There are several future directions for research on 4-(6,6-dioxido-6-thiabicyclo[3.2.0]hept-1-yl)morpholine. One area of research is in the development of new drug candidates for the treatment of various diseases. Another area of research is in the study of the mechanism of action of this compound, which could provide insight into its potential uses in various fields. Additionally, there is potential for research in the development of new synthetic methods for the production of this compound, which could make it more accessible for research purposes.
Conclusion:
In conclusion, 4-(6,6-dioxido-6-thiabicyclo[3.2.0]hept-1-yl)morpholine is a promising compound for research in various fields, including medicinal chemistry, biochemistry, and materials science. Its unique structure and potential biological activity make it a promising candidate for the development of new drug candidates and other applications. However, further research is needed to fully understand the mechanism of action and potential uses of this compound.
合成方法
The synthesis of 4-(6,6-dioxido-6-thiabicyclo[3.2.0]hept-1-yl)morpholine is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through a cyclization reaction between a morpholine derivative and a sulfur-containing compound. This reaction is typically carried out under high pressure and high temperature conditions and requires careful monitoring to ensure the desired product is obtained.
科学研究应用
4-(6,6-dioxido-6-thiabicyclo[3.2.0]hept-1-yl)morpholine has been studied for its potential use in several scientific research applications. One of the most promising areas of research is in the field of medicinal chemistry, where this compound has been shown to have potential as a drug candidate for the treatment of various diseases. Other areas of research include organic synthesis, biochemistry, and materials science.
属性
IUPAC Name |
1-morpholin-4-yl-6λ6-thiabicyclo[3.2.0]heptane 6,6-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3S/c12-15(13)8-10(3-1-2-9(10)15)11-4-6-14-7-5-11/h9H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMSDNIXGYCSFGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)(CS2(=O)=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20958776 | |
| Record name | 1-(Morpholin-4-yl)-6lambda~6~-thiabicyclo[3.2.0]heptane-6,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20958776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6,6-Dioxido-6-thiabicyclo(3.2.0)hept-1-yl)morpholine | |
CAS RN |
37741-52-9 | |
| Record name | 4-(6,6-Dioxido-6-thiabicyclo(3.2.0)hept-1-yl)morpholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037741529 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC141184 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141184 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(Morpholin-4-yl)-6lambda~6~-thiabicyclo[3.2.0]heptane-6,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20958776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-amino-7-methyl-4-(2-naphthyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B4988446.png)
![N-[5-(3,4-diethoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B4988450.png)
![1-[2-(2-bromophenoxy)ethyl]piperidine oxalate](/img/structure/B4988462.png)
![2-{5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4988479.png)
![N-(2,5-dichlorophenyl)-3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B4988487.png)

![ethyl (1-{[2-(2-phenylethyl)-1,3-benzoxazol-5-yl]carbonyl}-2-piperidinyl)acetate](/img/structure/B4988493.png)
![N-{4-[(3-chloro-4-ethoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B4988497.png)
![N-{5-[2-(benzylthio)phenyl]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B4988499.png)
![propyl 6-methyl-2-[(2-pyrazinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4988504.png)
![ethyl 5-methyl-7-(2-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4988516.png)
![3-cyclohexyl-5-[(6,8-dichloro-4-oxo-4H-chromen-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4988529.png)

